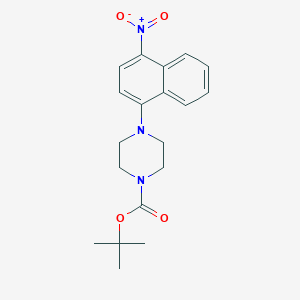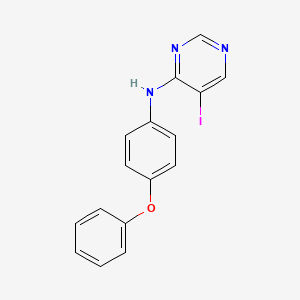
racall-trans3-(Acetyloxy)Retinol-d5Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac all-trans 3-(Acetyloxy) Retinol Acetate: is a synthetic derivative of retinoic acid, a metabolite of vitamin A. This compound is known for its significant role in various biological processes and is widely used in scientific research. It has the molecular formula C24H34O4 and a molecular weight of 386.52 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac all-trans 3-(Acetyloxy) Retinol Acetate typically involves the esterification of all-trans retinol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods: In an industrial setting, the production of rac all-trans 3-(Acetyloxy) Retinol Acetate follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: rac all-trans 3-(Acetyloxy) Retinol Acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form retinoic acid derivatives.
Reduction: It can be reduced to form retinol or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as acids or bases.
Major Products Formed:
Oxidation: Retinoic acid derivatives.
Reduction: Retinol and its derivatives.
Substitution: Various substituted retinol acetates.
科学研究应用
rac all-trans 3-(Acetyloxy) Retinol Acetate is extensively used in scientific research due to its biological activity and versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cell differentiation and proliferation.
Medicine: Investigated for its potential therapeutic effects in treating skin disorders and certain types of cancer.
Industry: Used in the formulation of cosmetics and skincare products due to its anti-aging properties.
作用机制
The mechanism of action of rac all-trans 3-(Acetyloxy) Retinol Acetate involves its conversion to retinoic acid, which then interacts with nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers and bind to retinoic acid response elements (RAREs) on DNA, regulating the transcription of genes involved in cell growth, differentiation, and apoptosis .
相似化合物的比较
- rac all-trans 4-(Acetyloxy) Retinol Acetate
- rac all-trans 3-(Acetyloxy) Retinol-d5 Acetate
Comparison: rac all-trans 3-(Acetyloxy) Retinol Acetate is unique due to its specific esterification at the 3-position, which influences its biological activity and stability. Compared to rac all-trans 4-(Acetyloxy) Retinol Acetate, it has different reactivity and interaction with biological targets. The deuterated form, rac all-trans 3-(Acetyloxy) Retinol-d5 Acetate, is used in research for tracing and studying metabolic pathways .
属性
IUPAC Name |
[9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-17(9-8-10-18(2)13-14-27-20(4)25)11-12-23-19(3)15-22(28-21(5)26)16-24(23,6)7/h8-13,22H,14-16H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQRWSZPFLIVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)OC(=O)C)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13853248.png)









![2,3-Dihydro-N-(2-methylphenyl)-2-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1H-indole-1-carboxamide](/img/structure/B13853316.png)

